molecular formula C10H17Cl B13209934 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane

2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B13209934
M. Wt: 172.69 g/mol
InChI Key: YNSZGTLCDHFPRX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane typically involves the hydrochlorination of norbornene derivatives. One common method involves the reaction of norbornene with hydrochloric acid in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of alcohols, amines, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chlorine atom and the bicyclic structure allow it to participate in specific chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

2-(1-chloropropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Cl/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3

InChI Key

YNSZGTLCDHFPRX-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CC2CCC1C2

Origin of Product

United States

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